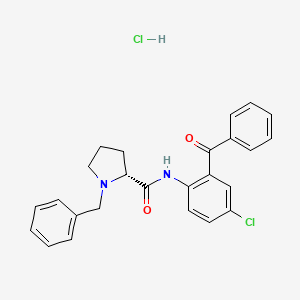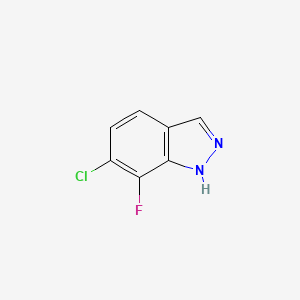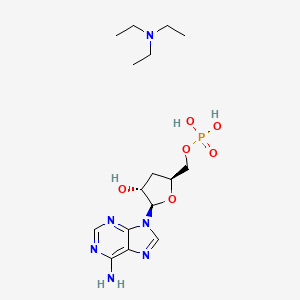
3'-Deoxyadenosine 5'-Monophosphate Triethylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt is a chemical compound with the molecular formula C10H14N5O6P • x (C6H15N). It is a derivative of adenosine monophosphate, where the 3’ hydroxyl group is replaced by a hydrogen atom, making it a deoxy compound. This compound is often used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt typically involves the phosphorylation of 3’-deoxyadenosine. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives. The reaction is usually carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF) under controlled temperature conditions to ensure the selective formation of the monophosphate ester.
Industrial Production Methods
In an industrial setting, the production of 3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt may involve large-scale phosphorylation reactions using automated reactors. The process includes the purification of the product through techniques such as crystallization, chromatography, or recrystallization to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent nucleoside.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted nucleotides.
Scientific Research Applications
3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleosides.
Biology: The compound is utilized in studies involving DNA and RNA synthesis, as well as in the investigation of enzyme mechanisms.
Medicine: It has potential therapeutic applications in antiviral research and as a precursor for drug development.
Industry: The compound is used in the production of biochemical reagents and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt involves its incorporation into nucleic acids. As a deoxy compound, it can terminate DNA or RNA synthesis by preventing the addition of further nucleotides. This property is particularly useful in antiviral research, where it can inhibit viral replication by terminating the elongation of viral DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyadenosine 5’-Triphosphate (ddATP): Similar to 3’-Deoxyadenosine 5’-Monophosphate, but with additional deoxy modifications at the 2’ and 3’ positions.
Adenosine 3’,5’-Cyclic Monophosphate (cAMP): A cyclic nucleotide with different structural and functional properties.
2’,5’-Dideoxyadenosine 3’-Monophosphate: Another deoxy derivative with variations in the phosphate group attachment.
Uniqueness
3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt is unique due to its specific deoxy modification at the 3’ position, which allows it to act as a chain terminator in nucleic acid synthesis. This property distinguishes it from other similar compounds and makes it valuable in research and therapeutic applications.
Properties
CAS No. |
63244-69-9 |
|---|---|
Molecular Formula |
C16H29N6O6P |
Molecular Weight |
432.41 g/mol |
IUPAC Name |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H14N5O6P.C6H15N/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19;1-4-7(5-2)6-3/h3-6,10,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);4-6H2,1-3H3/t5-,6+,10+;/m0./s1 |
InChI Key |
BLDFYQBIOZLCPP-BXXYBDJJSA-N |
Isomeric SMILES |
CCN(CC)CC.C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Canonical SMILES |
CCN(CC)CC.C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


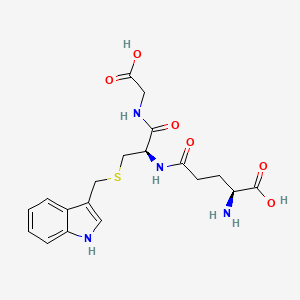

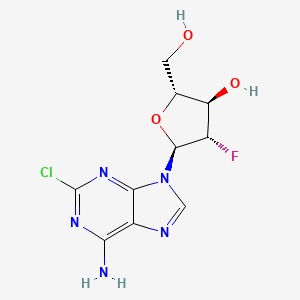
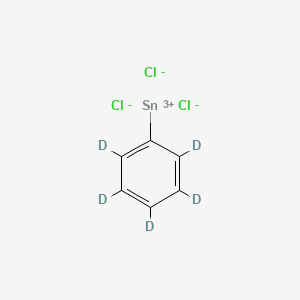
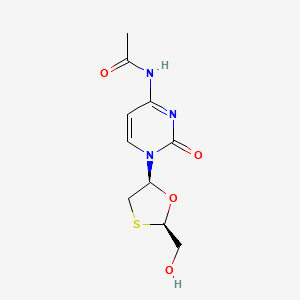
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
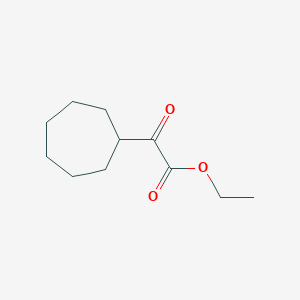
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
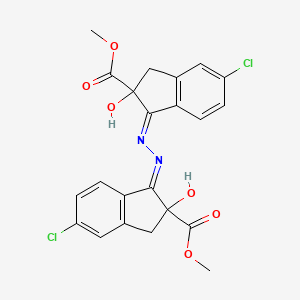
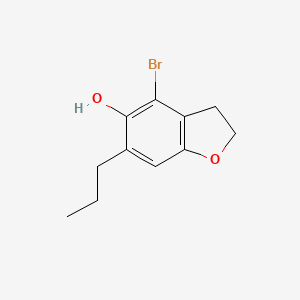
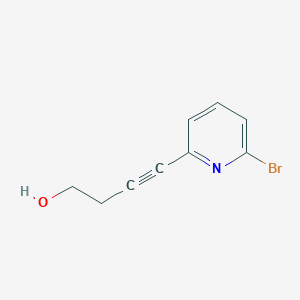
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
